4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5BrF3NO |
|---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-1-6(10(12,13)14)2-8-9(7)5(4-16)3-15-8/h1-4,15H |
InChI Key |
AULPBLSWCVDALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed C–H Bromination
The carbaldehyde group at position 3 acts as a directing group for regioselective C–H functionalization. A study demonstrated that Pd(II) catalysts, such as Pd(OAc)₂, enable bromination at the C4 position of indole-3-carbaldehyde derivatives. Optimized conditions involve:
-
Catalyst : Pd(OAc)₂ (10 mol%)
-
Oxidant : AgOAc (2 equiv)
-
Solvent : Hexafluoroisopropanol (HFIP) with trifluoroacetic acid (TFA) as an additive
-
Temperature : 100°C
-
Reaction Time : 3.5 hours
Under these conditions, C4 bromination proceeds in 87% yield. This method avoids pre-functionalized substrates, streamlining synthesis.
Trifluoromethylation via Radical Pathways
Introducing the trifluoromethyl group at C6 remains challenging due to its strong electron-withdrawing nature. Recent advances employ photoredox catalysis or copper-mediated reactions using CF₃ sources like TMSCF₃. For example, CuI and phenanthroline ligands facilitate trifluoromethylation at electron-deficient positions, though yields are moderate (50–65%).
Cyclization Approaches for Indole Core Construction
Sonogashira Coupling and Ring Closure
A patent describing the synthesis of 5-bromo-7-methylindole provides a template for indole ring formation. The route involves:
-
Iodination : 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) to yield a dihalogenated intermediate.
-
Sonogashira Coupling : The intermediate couples with trimethylsilylacetylene using PdCl₂(PPh₃)₂ and CuI.
-
Cyclization : Base-mediated ring closure forms the indole core.
Adapting this method for 4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde would require substituting methyl groups with trifluoromethyl precursors at the Sonogashira stage. For instance, using CF₃-substituted acetylenes could introduce the trifluoromethyl group during coupling.
Fischer Indole Synthesis Modifications
Traditional Fischer indole synthesis can be modified by employing CF₃-containing hydrazines and ketones. However, the electron-deficient nature of CF₃ groups often necessitates harsher conditions (e.g., elevated temperatures, strong acids), which may degrade the aldehyde group.
Stepwise Functionalization of Preformed Indoles
Sequential Bromination and Trifluoromethylation
Starting with indole-3-carbaldehyde, bromination at C4 using N-bromosuccinimide (NBS) in DMF at 0°C achieves 70% yield. Subsequent trifluoromethylation at C6 employs CF₃Cu reagents under Pd catalysis, though competing side reactions reduce yields to 40–50%.
Aldehyde-Directed Trifluoromethylation
Optimization of Reaction Conditions
Solvent and Additive Effects
HFIP enhances Pd-catalyzed reactions by stabilizing cationic intermediates, while TFA improves electrophilicity at the reaction site. Substituting HFIP with DMF or toluene drastically reduces yields (<20%), underscoring the importance of solvent selection.
Catalyst Systems
Comparative studies show Pd(OAc)₂ outperforms PdCl₂ or Pd(PPh₃)₂Cl₂ in C–H functionalization (87% vs. 71% yield). Copper co-catalysts (e.g., CuI) are critical for Sonogashira couplings, with molar ratios of 1:2 (Pd:Cu) optimal for alkyne insertion.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Optimization
Silica gel chromatography is standard for purifying intermediates, with yields exceeding 90% in cyclization steps. For C–H functionalization, reducing reaction time from 10 to 3.5 hours increases yield from 57% to 87%.
Industrial and Scalability Considerations
Large-scale synthesis (e.g., 200 g batches) employs anhydrous tetrahydrofuran (THF) for Sonogashira couplings, with PdCl₂(PPh₃)₂ (0.64 mmol) and CuI (1.28 mmol) achieving 92% yield. Cost analysis highlights AgOAc as a primary expense in C–H functionalization, driving research into cheaper oxidants like Cu(OAc)₂·H₂O, though yields drop to trace levels .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group at C3 undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
Key findings:
-
The trifluoromethyl group stabilizes the intermediate carbocation during oxidation, minimizing side reactions.
-
Over-oxidation of the indole ring is suppressed by steric hindrance from the bromine atom .
Reduction Reactions
The aldehyde group is selectively reduced to a primary alcohol without affecting other substituents.
Mechanistic insight:
-
NaBH₄ selectively targets the aldehyde without reducing the indole ring or cleaving C-Br bonds .
-
Pd-C catalysts show reduced activity compared to non-halogenated analogs due to bromide poisoning.
C–H Functionalization Reactions
The aldehyde acts as a directing group for regioselective C–H activation at C4 and C2 positions.
Palladium-Catalyzed Arylation
| Substrate | Catalyst System | Aryl Halide | Position | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-6-CF₃-indole-3-carbaldehyde | Pd(OAc)₂/AgOAc | Iodobenzene | C4 | 84% | |
| Same substrate | Pd(TFA)₂/AgOAc | 4-Nitroiodobenzene | C2 | 72% |
Conditions:
-
Solvent: Trifluoroethanol (TFE) at 100°C
-
Key intermediates: Cyclopalladated species formed via aldehyde-directed C–H activation .
Decarboxylative Coupling
The aldehyde group participates in rare tandem reactions:
text4-Bromo-6-CF₃-indole-3-carbaldehyde → Pd-mediated C4 arylation → Friedel-Crafts acyl migration → C2-acylated product (83% yield)[3]
Nucleophilic Substitution
The bromine atom undergoes substitution under transition-metal catalysis.
Limitations:
-
Trifluoromethyl group reduces electron density, requiring vigorous conditions (120°C) .
-
Competing aldehyde side reactions necessitate inert atmosphere .
Comparative Reactivity Analysis
Stability Considerations
-
Thermal Stability : Decomposes above 275°C (melting point) .
-
Light Sensitivity : Bromine promotes photodegradation; store in amber vials .
-
Hydrolytic Stability : Stable in neutral pH but undergoes aldehyde hydration in acidic conditions .
This compound’s unique reactivity profile enables applications in synthesizing pharmaceutically active indole derivatives, particularly kinase inhibitors and antimicrobial agents . Experimental protocols should prioritize anhydrous conditions for substitution reactions and low-temperature reductions to maximize yields.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for further modifications through various chemical reactions.
2. Biology:
- Anticancer Activity: Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). It may induce apoptosis through mechanisms such as caspase activation and disruption of microtubule assembly .
- Antimicrobial Properties: Emerging studies suggest antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved .
3. Medicine:
- Drug Discovery: Investigated as a lead compound for targeting specific enzymes or receptors, this compound shows promise in drug development, particularly for anticancer and antimicrobial therapies .
4. Industry:
- Specialty Chemicals Production: Utilized in producing specialty chemicals and materials with unique properties due to its enhanced reactivity .
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
1. Antitumor Activity Study:
- A study demonstrated that this compound inhibited cell growth in various cancer lines with IC50 values ranging from 10 to 30 µM, indicating moderate potency. The investigation focused on its mechanism as a microtubule-destabilizing agent, revealing that it disrupts normal mitotic processes in cancer cells .
2. Antimicrobial Activity Investigation:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
Key Observations :
Trifluoromethyl vs. Methoxy/Hydroxy : The -CF₃ group in the target compound enhances lipophilicity and electron-deficient character compared to -OCH₃ or -OH analogs (e.g., 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde in ). This difference impacts solubility and reactivity in nucleophilic aromatic substitution .
Bromine Position : Bromine at position 4 (target compound) vs. 5 or 6 () alters steric and electronic effects. For example, 6-bromo substitution (Compound 10, ) may hinder electrophilic attack at position 5, whereas 4-bromo substitution leaves position 5 open for functionalization .
Structural Analogues in Drug Discovery
The target compound shares structural motifs with bioactive indoles and indazoles:
- Pyridalyl (): A halogenated diphenyl ether insecticide with -CF₃ and chloro groups, underscoring the role of halogen and -CF₃ substituents in agrochemical design .
Biological Activity
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromine atom and a trifluoromethyl group, which are known to enhance its reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a valuable compound in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The bromine and trifluoromethyl groups increase the binding affinity to these targets, potentially leading to inhibition of their activity. Additionally, the compound may induce oxidative stress or disrupt cellular processes, contributing to its observed effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated in various cancer cell lines and has shown the ability to induce apoptosis and inhibit cell proliferation.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| MDA-MB-231 (Breast) | 1.0 | Induced morphological changes | |
| A549 (Lung) | 5.0 | Inhibited growth by 45% | |
| HeLa (Cervical) | 10.0 | Increased caspase-3 activity by 1.5 times |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It was tested against various bacterial strains using the agar-well diffusion method, showing promising results.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Case Study 1: Anticancer Mechanism
A study focused on the effects of the compound on MDA-MB-231 breast cancer cells revealed that treatment with this compound at concentrations as low as 1 μM resulted in significant morphological changes indicative of apoptosis. The study also reported enhanced caspase-3 activity, confirming the compound's role in promoting programmed cell death .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of the compound was assessed against several pathogenic bacteria. The results demonstrated that it exhibited a strong inhibitory effect on Gram-positive and Gram-negative bacteria, particularly against Pseudomonas aeruginosa, where it achieved an MIC of 16 μg/mL .
Q & A
Q. What are the established synthetic routes for 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
Answer: The compound is synthesized via formylation and halogenation steps. A typical method involves:
- Vilsmeier-Haack formylation of the indole scaffold using POCl₃ and DMF to introduce the aldehyde group at the 3-position .
- Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0°C to room temperature).
- Trifluoromethylation via cross-coupling reactions (e.g., copper-mediated Ullman coupling) .
Key factors affecting yield:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination.
- Catalyst selection : Copper(I) iodide enhances trifluoromethylation efficiency .
- Purification : Column chromatography (petroleum ether/ethyl acetate gradients) is critical for isolating the pure product .
Example synthesis protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0°C → RT | 60–70% | |
| Bromination | NBS, THF, 0°C | 85% | |
| Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 50–55% |
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substituent positions. For example, the aldehyde proton appears as a singlet at δ ~10.0 ppm, while the trifluoromethyl group shows a quartet in ¹³C NMR (δ ~120–125 ppm, J = 35–40 Hz) .
- ¹⁹F NMR confirms the presence of the -CF₃ group (δ ~-60 to -70 ppm) .
- X-ray crystallography :
Advanced Research Questions
Q. How do the bromine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
Answer:
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling functionalization at the 4-position. Reactivity follows the order: Br > Cl > I in polar aprotic solvents .
- Trifluoromethyl (-CF₃) : Electron-withdrawing effects deactivate the indole ring, slowing electrophilic substitution but enhancing stability in radical reactions .
- Contradictions : In Pd-mediated reactions, competing side reactions (e.g., aldehyde oxidation) may occur, requiring protective groups like acetals .
Case study :
Replacing Br with I (in 6-Iodo-1H-indole-3-carbaldehyde) increases coupling efficiency by 20% due to iodine’s superior leaving-group ability .
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Answer:
Q. What strategies mitigate data inconsistencies arising from impurities in synthetic batches?
Answer:
- Analytical methods :
- Process optimization :
Q. How can computational modeling complement experimental studies of this compound’s bioactivity?
Answer:
- Docking simulations : Predict binding affinity to targets like cytochrome P450 enzymes, guided by the -CF₃ group’s hydrophobic interactions .
- MD simulations : Analyze stability in lipid bilayers (relevant to liposomal delivery systems) .
- Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine force fields .
Q. What role does this compound play in multicomponent reactions (MCRs) for drug discovery?
Answer:
- Scaffold diversification : The aldehyde group participates in Ugi and Biginelli reactions, forming imidazole or pyrimidine hybrids .
- Case study : In a 3-component Ugi reaction, it yielded a library of 50 derivatives with anti-inflammatory activity (IC₅₀ = 2–10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
